(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
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Overview
Description
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and pyridine moieties play crucial roles in this interaction, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2,2-Difluoro-1,3-benzodioxole
Uniqueness
Compared to these similar compounds, (R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid is unique due to its combination of a benzodioxole moiety, a pyridine ring, and a fluorophenoxy group.
Properties
Molecular Formula |
C23H19FN2O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
CNIGFESSDPOCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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